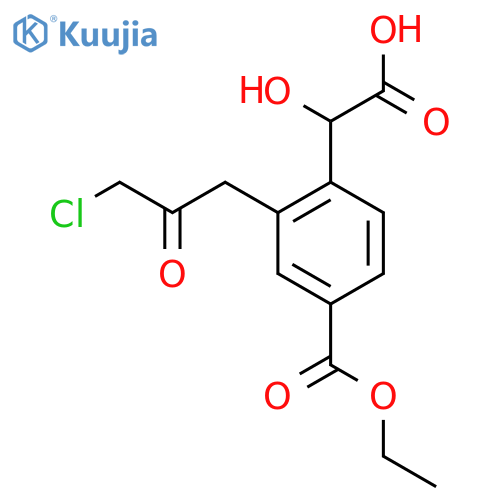Cas no 1806471-97-5 (Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate)

1806471-97-5 structure
商品名:Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
CAS番号:1806471-97-5
MF:C14H15ClO6
メガワット:314.718303918839
CID:4959701
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
-
- インチ: 1S/C14H15ClO6/c1-2-21-14(20)8-3-4-11(12(17)13(18)19)9(5-8)6-10(16)7-15/h3-5,12,17H,2,6-7H2,1H3,(H,18,19)
- InChIKey: VEROAZBPYAUYEN-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=C(C(=O)OCC)C=CC=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 397
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 101
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002839-1g |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate |
1806471-97-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
| Alichem | A015002839-500mg |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate |
1806471-97-5 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015002839-250mg |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate |
1806471-97-5 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
1806471-97-5 (Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
